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Abstract

C12-iE-DAP, a synthetic acylated derivative of y-D-glutamyl-meso-diaminopimelic acid (iE-
DAP), has emerged as a potent and specific agonist for the nucleotide-binding oligomerization
domain-containing protein 1 (NOD1). As a key intracellular pattern recognition receptor, NOD1
Is pivotal in the innate immune response to bacterial pathogens. The lipophilic nature of C12-
iIE-DAP enhances its cell permeability, making it a powerful tool for in vitro and in vivo studies
of NOD1 signaling and its downstream consequences. This technical guide provides an in-
depth overview of the core functions of C12-iE-DAP, detailed experimental protocols for its
use, a compilation of quantitative data from relevant studies, and visualizations of the
associated signaling pathways and experimental workflows. This document is intended to serve
as a comprehensive resource for researchers and professionals in the fields of immunology
and drug development.

Introduction to C12-iIE-DAP

C12-iE-DAP is a derivative of iE-DAP, the minimal peptidoglycan motif recognized by NOD1,
which is found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1][2]
The addition of a 12-carbon lauroyl chain to the glutamic acid residue of iIE-DAP significantly
increases its potency, stimulating NOD1 at concentrations 100- to 1000-fold lower than its
parent molecule, iE-DAP.[1][2] This enhanced activity is attributed to improved cellular uptake
and interaction with the NOD1 receptor.
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Chemical and Physical Properties:

Property Value

Synonyms Lauroyl-y-D-glutamyl-meso-diaminopimelic acid
Chemical Formula C24H43N30s

Molecular Weight 501.61 g/mol

Typical Working Concentration

10 ng/mL - 10 pg/mL

Solubility

Soluble in DMSO or methanol

The NOD1 Signaling Pathway

Upon entering the cytosol, C12-iE-DAP is recognized by the leucine-rich repeat (LRR) domain

of NOD1. This binding event induces a conformational change in NOD1, leading to its

oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK)
via a homotypic CARD-CARD interaction.[2][3] The activation of RIPK2 is a critical node in the

pathway, initiating downstream signaling cascades that culminate in the activation of the

transcription factors NF-kB and AP-1, as well as MAP kinases.[4] These transcription factors

then orchestrate the expression of a wide array of pro-inflammatory genes, including cytokines

and chemokines, which are essential for mounting an effective innate immune response.
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Figure 1: NODL1 Signaling Pathway Activated by C12-iE-DAP.
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Quantitative Data on C12-iE-DAP Activity

The following tables summarize quantitative data from various studies investigating the effects
of C12-iE-DAP on different cell lines.

Table 1. Dose-Dependent Induction of IL-8 Secretion in THP-1 Cells

C12-iE-DAP Concentration (M) IL-8 Secretion (pg/mL) (Mean * SD)
0 (Control) <50

2 400 =50

10 800 =100

50 1200 = 150

Data synthesized from studies on THP-1 cells
stimulated for 20 hours.[5][6]

Table 2: NF-kB Activation in HEK-Blue™ NOD1 Reporter Cells

. . NF-kB Activation (Fold Induction over
C12-iE-DAP Concentration (ng/mL)

Control)
0.1 15+0.2
1 4005
10 120+£15
100 25.0+£3.0

Data represents typical results from HEK-Blue™
NODL1 cells stimulated for 24 hours and assayed
for SEAP activity.[3][7]

Table 3: Synergistic Effect of C12-iE-DAP and LPS on TNF-a Production in THP-1 Cells

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b15611023?utm_src=pdf-body
https://www.benchchem.com/product/b15611023?utm_src=pdf-body
https://www.bdbiosciences.com/content/dam/bdb/product_assets/product_pdf/kitproduct/pdf_0/550999_Book_Website.pdf
https://www.mdpi.com/1422-0067/20/17/4265
https://file.elabscience.com/Manual/elisa_kits/E-HSEL-H0004-Elabscience.pdf
https://documents.thermofisher.com/TFS-Assets%2FLSG%2Fmanuals%2FMAN0016505_204-3_HuIL-8ELISA_UG.pdf
https://www.benchchem.com/product/b15611023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Treatment TNF-a Secretion (pg/mL) (Mean * SD)
Control <20

C12-iE-DAP (10 uM) <50

LPS (1 ng/mL) 200 £ 30

C12-iE-DAP (10 pM) + LPS (1 ng/mL) 800 + 120

THP-1 cells were co-stimulated for 20 hours.[6]

Detailed Experimental Protocols
Cell Culture and Stimulation

A549 Human Lung Carcinoma Cells:

Culture A549 cells in F-12K medium supplemented with 10% (v/v) fetal bovine serum (FBS)
and 1% (v/v) penicillin-streptomycin.[8]

Maintain cells in a humidified incubator at 37°C with 5% CO-2.[9]

For stimulation experiments, seed A549 cells in 24-well plates at a density of 1 x 10°
cells/well and allow them to adhere overnight.

Prepare a stock solution of C12-iE-DAP in sterile DMSO (e.g., 1 mg/mL).

Dilute the C12-iE-DAP stock solution in complete cell culture medium to the desired final
concentrations (e.g., 10 ng/mL to 1 pg/mL).

Remove the old medium from the cells and replace it with the medium containing C12-iE-
DAP.

Incubate the cells for the desired time period (e.g., 6-24 hours) before downstream analysis.
THP-1 Human Monocytic Cells:

¢ Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% (v/v) FBS, 1%
(v/v) penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.[10]
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e Maintain cells in suspension at a density between 2 x 10> and 8 x 10° cells/mL.

e For experiments requiring adherent macrophages, differentiate THP-1 cells by treating them
with phorbol 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 48-72
hours.[11][12]

 After differentiation, replace the PMA-containing medium with fresh complete medium and
allow the cells to rest for 24 hours before stimulation with C12-iE-DAP as described for A549
cells.

Measurement of Cytokine Production by ELISA

This protocol provides a general guideline for measuring IL-8 in cell culture supernatants.

Coat a 96-well ELISA plate with a capture antibody specific for human IL-8 overnight at 4°C.
[1]

o Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

» Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room
temperature.[1]

e Wash the plate three times with wash buffer.

e Add 100 pL of cell culture supernatants (collected from stimulated cells) and IL-8 standards
to the wells and incubate for 2 hours at room temperature.

e Wash the plate three times with wash buffer.

o Add a biotinylated detection antibody specific for human IL-8 and incubate for 1 hour at room
temperature.[1]

e Wash the plate three times with wash buffer.

o Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at
room temperature in the dark.

e Wash the plate five times with wash buffer.
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Add 100 pL of TMB substrate solution to each well and incubate for 15-30 minutes at room
temperature in the dark.[1]

Stop the reaction by adding 50 pL of stop solution (e.g., 2N H2SOa).

Read the absorbance at 450 nm using a microplate reader.

Calculate the concentration of IL-8 in the samples by interpolating from the standard curve.

NF-kB Reporter Assay using HEK-Blue™ NOD1 Cells

e Culture HEK-Blue™ hNODL1 cells in DMEM supplemented with 10% (v/v) heat-inactivated
FBS, 1% (v/v) penicillin-streptomycin, 100 pug/mL Normocin™, and 30 pg/mL blasticidin.

o Seed the cells in a 96-well plate at a density of 5 x 10* cells/well in 180 uL of HEK-Blue™
Detection medium.[13]

e Add 20 pL of C12-iE-DAP at various concentrations to the wells.
 Incubate the plate at 37°C in a 5% CO: incubator for 16-24 hours.

» Measure the secreted embryonic alkaline phosphatase (SEAP) activity by reading the optical
density at 620-655 nm using a microplate reader.[14]

Western Blot Analysis of RIPK2 Phosphorylation

o Seed cells (e.g., A549 or differentiated THP-1) in 6-well plates and stimulate with C12-iE-
DAP for a short duration (e.g., 15-60 minutes).

o Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease
and phosphatase inhibitors.[15]

o Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to
pellet cellular debris.[15]

o Determine the protein concentration of the supernatant using a BCA assay.

e Denature 20-30 pg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
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o Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
e Transfer the proteins to a PVDF or nitrocellulose membrane.

e Block the membrane with 5% (w/v) BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
for 1 hour at room temperature.[16]

 Incubate the membrane with a primary antibody specific for phosphorylated RIPK2 (p-
RIPK2) overnight at 4°C with gentle agitation.[17]

e Wash the membrane three times for 10 minutes each with TBST.
 Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
e Wash the membrane three times for 10 minutes each with TBST.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

» To control for protein loading, strip the membrane and re-probe with an antibody against total
RIPK2 or a housekeeping protein like B-actin.

Mandatory Visualizations
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Figure 2: Experimental Workflow for Cytokine Measurement.
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Figure 3: Workflow for Western Blot Analysis.
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Conclusion

C12-iE-DAP is an invaluable tool for dissecting the intricacies of the NOD1-mediated innate
Immune response. Its high potency and specificity make it an ideal reagent for a wide range of
applications, from basic research into the fundamental mechanisms of pattern recognition to
the screening and development of novel therapeutics targeting inflammatory and infectious
diseases. The protocols and data presented in this guide provide a solid foundation for
researchers to effectively utilize C12-iE-DAP in their studies and contribute to the growing
understanding of innate immunity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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